molecular formula C17H28O4 B14550442 Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate CAS No. 62174-64-5

Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B14550442
CAS No.: 62174-64-5
M. Wt: 296.4 g/mol
InChI Key: ZKQYXDMUMWKXSG-UHFFFAOYSA-N
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Description

Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methylcyclohex-4-ene-1,2-dicarboxylic acid, while reduction can produce 3-methylcyclohex-4-ene-1,2-diol.

Scientific Research Applications

Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism by which dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. The ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The cyclohexene ring provides structural rigidity, which can affect the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl 4-cyclohexene-1,2-dicarboxylate: Similar structure but lacks the methyl group.

    Dibutyl 3,6-dimethylcyclohex-4-ene-1,2-dicarboxylate: Contains an additional methyl group, affecting its steric properties.

Uniqueness

Dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to the presence of the methyl group on the cyclohexene ring, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different applications and interactions in various fields.

Properties

CAS No.

62174-64-5

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

dibutyl 3-methylcyclohex-4-ene-1,2-dicarboxylate

InChI

InChI=1S/C17H28O4/c1-4-6-11-20-16(18)14-10-8-9-13(3)15(14)17(19)21-12-7-5-2/h8-9,13-15H,4-7,10-12H2,1-3H3

InChI Key

ZKQYXDMUMWKXSG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CC=CC(C1C(=O)OCCCC)C

Origin of Product

United States

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